molecular formula C8H15NO B13485572 1-(3-Aminocyclohexyl)ethanone

1-(3-Aminocyclohexyl)ethanone

Cat. No.: B13485572
M. Wt: 141.21 g/mol
InChI Key: QHOGDAIMTBASPN-UHFFFAOYSA-N
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Description

1-(3-Aminocyclohexyl)ethanone is an organic compound with the molecular formula C8H15NO It consists of a cyclohexane ring substituted with an amino group at the 3-position and an ethanone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Aminocyclohexyl)ethanone can be synthesized through several synthetic routes. One common method involves the reduction of a corresponding nitrile using lithium tetrahydridoaluminate (III) in ethoxyethane (diethyl ether) followed by treatment with a dilute acid . Another approach involves the acetalization of 1-(3,3-dimethylcyclohex-1-enyl)ethanone .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminocyclohexyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3-Aminocyclohexyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fragrances and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Aminocyclohexyl)ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethanone group can participate in various chemical reactions, altering the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Aminocyclohexyl)ethanone is unique due to the presence of both the amino and ethanone groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(3-aminocyclohexyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6(10)7-3-2-4-8(9)5-7/h7-8H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOGDAIMTBASPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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